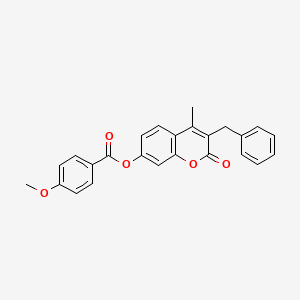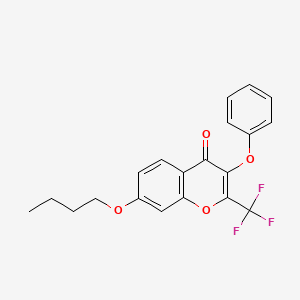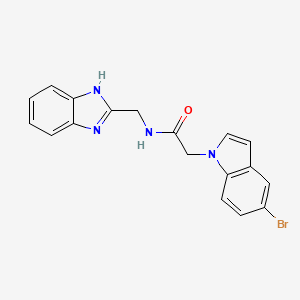![molecular formula C40H56O5 B11153294 (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11153294.png)
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
化学反応の分析
Types of Reactions
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between steroidal and chromenyl structures with biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
Medically, this compound has potential applications in drug development. Its dual functionality could be exploited to design drugs with multiple therapeutic targets, such as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule can interact with steroid receptors, while the chromenyl moiety can engage in redox reactions and interact with enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with a chromenyl structure, used in different chemical applications.
Uniqueness
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, setting it apart from simpler compounds.
特性
分子式 |
C40H56O5 |
|---|---|
分子量 |
616.9 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C40H56O5/c1-24(2)9-8-10-25(3)33-15-16-34-32-13-11-28-21-30(17-19-39(28,6)35(32)18-20-40(33,34)7)44-37(41)23-43-29-12-14-31-26(4)27(5)38(42)45-36(31)22-29/h11-12,14,22,24-25,30,32-35H,8-10,13,15-21,23H2,1-7H3/t25-,30+,32+,33-,34+,35+,39+,40-/m1/s1 |
InChIキー |
VSHSRJVKIXIMNA-DWDPJWQBSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B11153224.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11153239.png)


![2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid](/img/structure/B11153259.png)
![3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one](/img/structure/B11153262.png)

![7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11153265.png)
![6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11153267.png)
![methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153270.png)
![N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11153274.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide](/img/structure/B11153278.png)
![11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B11153285.png)
